molecular formula C18H32O6 B14599748 Triethyl nonane-1,5,5-tricarboxylate CAS No. 60588-25-2

Triethyl nonane-1,5,5-tricarboxylate

Cat. No.: B14599748
CAS No.: 60588-25-2
M. Wt: 344.4 g/mol
InChI Key: KYCGTUXQAVJDQS-UHFFFAOYSA-N
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Description

Triethyl nonane-1,5,5-tricarboxylate is a chemical compound with the molecular formula C15H26O6. It is an ester derivative of nonane, featuring three carboxylate groups at the 1, 5, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl nonane-1,5,5-tricarboxylate typically involves esterification reactions. One common method is the reaction of nonane-1,5,5-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Nonane-1,5,5-tricarboxylic acid+3EthanolH2SO4Triethyl nonane-1,5,5-tricarboxylate+3Water\text{Nonane-1,5,5-tricarboxylic acid} + 3 \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 3 \text{Water} Nonane-1,5,5-tricarboxylic acid+3EthanolH2​SO4​​Triethyl nonane-1,5,5-tricarboxylate+3Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Triethyl nonane-1,5,5-tricarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield nonane-1,5,5-tricarboxylic acid and ethanol.

    Reduction: Reduction of the ester groups can produce the corresponding alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products

Scientific Research Applications

Triethyl nonane-1,5,5-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethyl nonane-1,5,5-tricarboxylate in various applications depends on its chemical reactivity and interaction with molecular targets. For example, in drug delivery systems, the ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Triethyl 1,3,5-benzenetricarboxylate: Another ester with three carboxylate groups, but attached to a benzene ring.

    Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: An ester with a triazine ring and three carboxylate groups.

Uniqueness

Triethyl nonane-1,5,5-tricarboxylate is unique due to its aliphatic nonane backbone, which imparts different chemical and physical properties compared to aromatic or heterocyclic analogs.

Properties

CAS No.

60588-25-2

Molecular Formula

C18H32O6

Molecular Weight

344.4 g/mol

IUPAC Name

triethyl nonane-1,5,5-tricarboxylate

InChI

InChI=1S/C18H32O6/c1-5-9-13-18(16(20)23-7-3,17(21)24-8-4)14-11-10-12-15(19)22-6-2/h5-14H2,1-4H3

InChI Key

KYCGTUXQAVJDQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCC(=O)OCC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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